(Z)-methyl 2-((2-cyano-3-((4-fluorophenyl)amino)-3-oxoprop-1-en-1-yl)amino)-4,5-dimethoxybenzoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as Knoevenagel condensation . In one study, a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent were synthesized starting from indole-3-carbaldehyde . The synthesized compounds were characterized using various spectroscopic methods, including FT-IR, 1H-NMR, and mass spectroscopy .Scientific Research Applications
Antitumor Activity
- This compound and its derivatives, particularly benzothiazoles, have demonstrated potent antitumor properties both in vitro and in vivo. They function by inducing and being biotransformed by cytochrome P450 1A1, leading to active and inactive metabolites. Fluorine atoms are introduced in the molecular structure to thwart metabolic inactivation. Amino acid conjugation is used to overcome drug lipophilicity limitations, allowing for effective treatment of tumors like breast and ovarian xenografts with manageable side effects (Bradshaw et al., 2002).
Role in Bioactivation and Deactivation
- Certain enzymes like CYP2S1 and CYP2W1 play a significant role in mediating the activity of benzothiazole compounds. These enzymes are involved in either the deactivation or bioactivation of the compounds in various cancer cells, indicating potential for tailored cancer therapy (Tan et al., 2011).
Synthesis Techniques
- Novel synthesis methods have been developed for derivatives of this compound, such as 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine. These methods utilize tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, demonstrating significant stereoselectivity (Gabriele et al., 2006).
Imaging Applications
- Some fluorinated benzothiazole derivatives have been explored as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These derivatives exhibit high affinity for β-amyloid aggregates and have shown promise in both in vitro and in vivo studies (Cui et al., 2012).
Biochemical Interactions
- In biochemical studies, it has been observed that modifications like fluorine and chloro substituents in the molecular structure of anisoles enhance the O-demethylation rate. This indicates a role in metabolic processes and potential applications in understanding and manipulating biochemical pathways (Stupperich et al., 1996).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]amino]-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5/c1-27-17-8-15(20(26)29-3)16(9-18(17)28-2)23-11-12(10-22)19(25)24-14-6-4-13(21)5-7-14/h4-9,11,23H,1-3H3,(H,24,25)/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMZEULUTOGLEA-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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